molecular formula C6H6FNO B12627213 (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one CAS No. 918452-20-7

(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one

Cat. No.: B12627213
CAS No.: 918452-20-7
M. Wt: 127.12 g/mol
InChI Key: HKSMCLRRLNGCCY-UCORVYFPSA-N
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Description

(1S,4R)-6-Fluoro-2-azabicyclo[221]hept-5-EN-3-one is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve scalable processes such as continuous flow chemistry. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound shares a similar bicyclic structure but lacks the fluorine atom.

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different ring sizes and structural features.

Uniqueness

The presence of the fluorine atom in (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity, making it a unique and valuable molecule for various applications.

Properties

CAS No.

918452-20-7

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

(1S,4R)-6-fluoro-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C6H6FNO/c7-4-1-3-2-5(4)8-6(3)9/h1,3,5H,2H2,(H,8,9)/t3-,5-/m0/s1

InChI Key

HKSMCLRRLNGCCY-UCORVYFPSA-N

Isomeric SMILES

C1[C@@H]2C=C([C@H]1NC2=O)F

Canonical SMILES

C1C2C=C(C1NC2=O)F

Origin of Product

United States

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